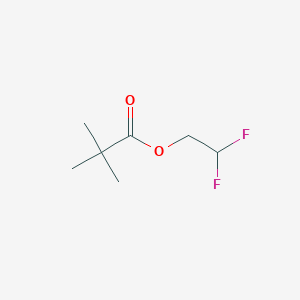

2,2-Difluoroethyl 2,2-dimethylpropanoate

Beschreibung

2,2-Difluoroethyl 2,2-dimethylpropanoate is an ester compound combining a 2,2-difluoroethyl group with a 2,2-dimethylpropanoate (pivalate) moiety.

Eigenschaften

IUPAC Name |

2,2-difluoroethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-7(2,3)6(10)11-4-5(8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIDIFXIXRFQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 2,2-dimethylpropanoate typically involves the esterification reaction between 2,2-difluoroethanol and 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoroethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl 2,2-dimethylpropanoate.

Reduction: Reduction reactions can lead to the formation of 2,2-difluoroethanol.

Substitution: Nucleophilic substitution reactions can occur, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Difluoromethyl 2,2-dimethylpropanoate

Reduction: 2,2-Difluoroethanol

Substitution: Various substituted esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoroethyl 2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a component in drug discovery research.

Industry: The compound finds use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,2-Difluoroethyl 2,2-dimethylpropanoate exerts its effects depends on the specific application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,2-Difluoroethyl Acetate (C₄H₆F₂O₂)

- Molecular Weight : 134.09 g/mol .

- Properties : A colorless liquid with a sweet odor, commonly used in pharmaceuticals, agrochemicals, and fragrances .

- Key Differences : The acetate group (vs. pivalate) reduces steric bulk, leading to faster hydrolysis rates and higher volatility. The target compound’s pivalate group likely enhances stability against enzymatic or chemical degradation .

Ethyl 2,2-Difluoropropanoate (C₅H₈F₂O₂)

- CAS Number : 28781-85-3 .

- Properties: Similar difluoroethyl ester but with a propanoate chain. Its applications may overlap with agrochemical intermediates or fluorinated polymer precursors.

- Key Differences: The ethyl ester group (vs. The target compound’s branched structure may lower solubility in polar solvents .

Ethyl 3-Bromo-2,2-Difluoropropanoate (C₅H₇BrF₂O₂)

- Molecular Weight : 217.01 g/mol .

- Applications : Used in pharmaceuticals and advanced materials due to its bromine substituent, enabling cross-coupling reactions.

- Key Differences : The bromine atom introduces distinct reactivity (e.g., Suzuki couplings), absent in the target compound. The pivalate group in the target compound may prioritize stability over further functionalization .

2,2-Difluoroethyl p-Toluenesulfonate

- Structure : Combines a difluoroethyl group with a sulfonate ester.

- Applications : Likely employed as a leaving group or alkylating agent in organic synthesis.

- Key Differences : Sulfonate esters exhibit higher leaving-group ability compared to carboxylate esters. The target compound’s pivalate ester would be less reactive in substitution reactions but more stable under acidic conditions .

Data Table: Comparative Analysis of Analogous Compounds

Research Findings and Implications

- Stability and Reactivity: The pivalate group in 2,2-difluoroethyl 2,2-dimethylpropanoate likely confers resistance to hydrolysis, making it suitable for prolonged-release formulations or stable intermediates in synthesis .

- Safety Considerations: Similar difluoroethyl esters require precautions against inhalation and skin contact, as noted in safety data sheets for Ethyl 2,2-difluoro-3-(methylamino)propanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.